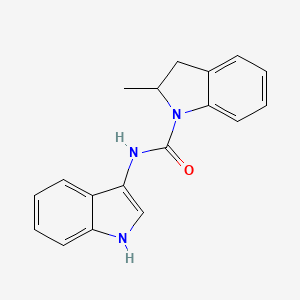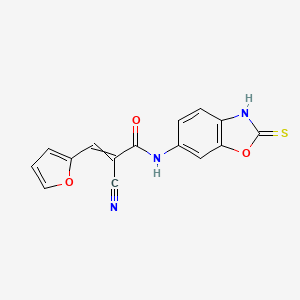![molecular formula C16H20N4O2S B2716959 Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone CAS No. 2415510-71-1](/img/structure/B2716959.png)
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone involves its ability to inhibit the activity of protein kinase CK2. This inhibition leads to the disruption of various cellular processes that are regulated by this enzyme, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to modulate the immune system by regulating the activity of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone has several advantages for lab experiments, including its high potency and specificity as an inhibitor of protein kinase CK2. However, it also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone. These include further investigations into its potential as an anti-inflammatory agent and its ability to modulate the immune system. Additionally, studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone involves the reaction of 2-chloro-4-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidine with piperidine and 2-(dimethylamino)ethyl methanone in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes. It has also been investigated as a potential anti-inflammatory agent and a modulator of the immune system.
Propiedades
IUPAC Name |
piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-5-2-1-3-6-19)13-10-20(7-8-22-13)14-12-4-9-23-15(12)18-11-17-14/h4,9,11,13H,1-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQRXGZUIHBAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)
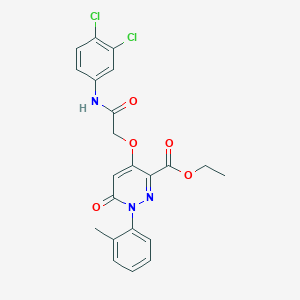
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)
![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)
![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)
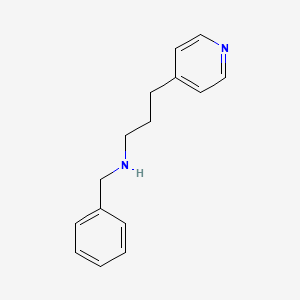
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)
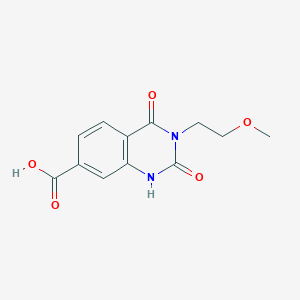

![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)

